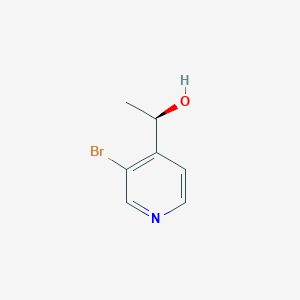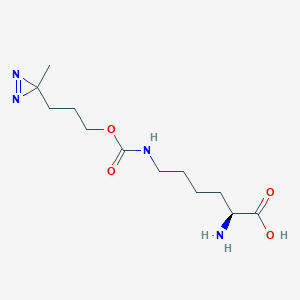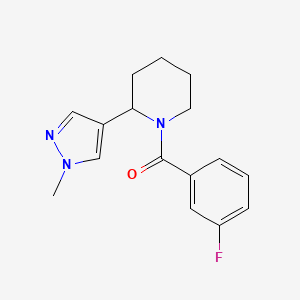
3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butoxymethyl group at the 3-position, a butyl group at the 1-position, and an iodine atom at the 4-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The 1-position of the pyrazole ring is alkylated using butyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
Butoxymethylation: The 3-position is then functionalized with a butoxymethyl group through a nucleophilic substitution reaction using butoxymethyl chloride.
Iodination: Finally, the 4-position is iodinated using iodine monochloride or N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and butoxymethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of butyl alcohol or butyl ketone derivatives.
Reduction: Formation of 3-(butoxymethyl)-1-butyl-1H-pyrazole.
Substitution: Formation of 4-azido or 4-thio derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole serves as an intermediate for the synthesis of more complex molecules. Its iodine atom is particularly useful for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of carbon-carbon bonds.
Biology
The compound’s structural features make it a candidate for biological studies, including enzyme inhibition and receptor binding assays. Its derivatives may exhibit bioactivity, making it a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as anti-inflammatory, antimicrobial, or anticancer agents, depending on the modifications made to the pyrazole ring.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its unique reactivity profile allows for the creation of specialized products with desired properties.
Mecanismo De Acción
The mechanism by which 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. The butoxymethyl and butyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
3-(Butoxymethyl)-1-butyl-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
3-(Butoxymethyl)-1-butyl-4-bromo-1H-pyrazole: Contains a bromine atom at the 4-position.
3-(Butoxymethyl)-1-butyl-4-fluoro-1H-pyrazole: Features a fluorine atom at the 4-position.
Uniqueness
The presence of the iodine atom in 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole makes it unique due to iodine’s larger atomic size and higher polarizability compared to chlorine, bromine, and fluorine. This influences the compound’s reactivity and interaction with other molecules, potentially leading to distinct biological and chemical properties.
Propiedades
IUPAC Name |
3-(butoxymethyl)-1-butyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-3-5-7-15-9-11(13)12(14-15)10-16-8-6-4-2/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISPILUPMJPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCCC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
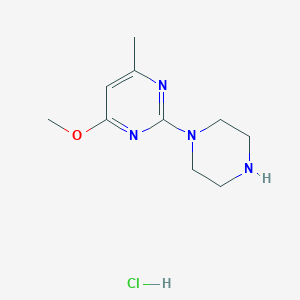
![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)
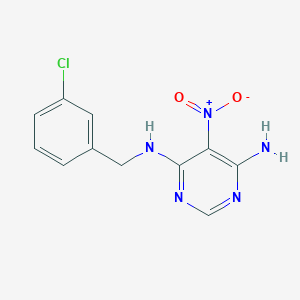
![2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2908557.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908558.png)
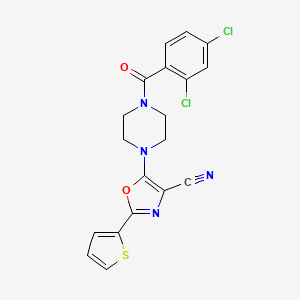
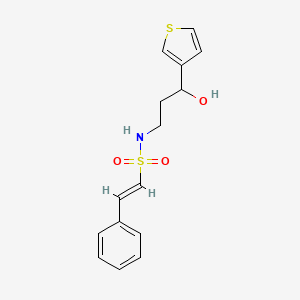

![1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2908566.png)
